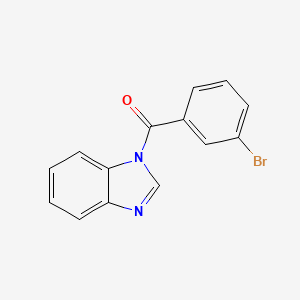
1-(3-bromobenzoyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1-(3-bromobenzoyl)-1H-benzimidazole can be associated with the intramolecular cyclization of o-bromoaryl derivatives using copper(II) oxide nanoparticles in DMSO under air, as a part of the broader synthesis approaches for substituted benzimidazoles (Saha et al., 2009). Another synthesis method involves reacting o-bromophenyl isocyanide with various primary amines under CuI catalysis to afford substituted benzimidazoles (Lygin & Meijere, 2009).
Molecular Structure Analysis
The molecular structure of 1-(3-bromobenzoyl)-1H-benzimidazole and related compounds often displays significant dihedral angles between the core benzimidazole and attached rings. This structural aspect can be analyzed through crystallographic methods, providing insight into the compound's three-dimensional conformation and potential for intermolecular interactions (Akkurt et al., 2005).
Chemical Reactions and Properties
Benzimidazoles, including 1-(3-bromobenzoyl)-1H-benzimidazole, can undergo various chemical reactions due to their reactive sites, such as the nitrogen atoms in the benzimidazole ring and the bromine atom in the 3-bromobenzoyl group. These reactions include cycloadditions, substitution reactions, and interactions with metals to form complexes (Tsuge, Shiraishi, & Takata, 1980).
Scientific Research Applications
Catalytic Synthesis Applications 1-(3-bromobenzoyl)-1H-benzimidazole is utilized in the field of organic synthesis, particularly in the catalytic synthesis of heterocyclic compounds. A study describes the ligand-free copper-catalyzed synthesis of substituted benzimidazoles using copper(II) oxide nanoparticles, showcasing the efficiency and recyclability of the catalyst in the synthesis process. This method highlights the use of 1-(3-bromobenzoyl)-1H-benzimidazole derivatives in synthesizing complex organic structures, emphasizing its role in green chemistry due to the recyclable nature of the catalyst used (Saha et al., 2009).
Antiviral and Antifungal Activities Research into the biological activities of 1-(3-bromobenzoyl)-1H-benzimidazole derivatives includes their potential in combating viral and fungal infections. For instance, derivatives of 1H-benzimidazole have shown inhibitory activity against enzymes of selected Flaviviridae, including hepatitis C virus, which indicates its potential as an antiviral agent. This suggests the versatility of 1-(3-bromobenzoyl)-1H-benzimidazole in medicinal chemistry for developing new therapeutic agents (Bretner et al., 2005). Additionally, benzimidazole derivatives have been synthesized and evaluated for their antifungal activities, with some compounds showing promising results against Candida, Aspergillus, and dermatophytes, highlighting their potential in addressing fungal infections (Khabnadideh et al., 2012).
Anticancer Research In anticancer research, 2-aminobenzimidazole derivatives, including those related to 1-(3-bromobenzoyl)-1H-benzimidazole, have been synthesized and tested for their antiproliferative activity. These compounds demonstrated cytotoxic activity against various human cancer cell lines, indicating their potential in developing new anticancer drugs (Nawrocka et al., 2004).
Corrosion Inhibition 1-(3-bromobenzoyl)-1H-benzimidazole and its derivatives also find application as corrosion inhibitors. A theoretical study on benzimidazole derivatives, including 1-(3-bromobenzoyl)-1H-benzimidazole, explored their effectiveness as corrosion inhibitors for mild steel in acidic environments. This study utilized density functional theory to predict the properties relevant to their action as corrosion inhibitors, aligning with experimental data and highlighting their potential industrial application (Obot & Obi-Egbedi, 2010).
properties
IUPAC Name |
benzimidazol-1-yl-(3-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-11-5-3-4-10(8-11)14(18)17-9-16-12-6-1-2-7-13(12)17/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEDRXOEWUQDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5268567 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide](/img/structure/B5563179.png)
![3-isobutyl-1-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5563188.png)
![3-[(4-pyridinylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5563190.png)
![4-methoxybenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5563206.png)
![methyl 4-[(3,5-dihydroxybenzoyl)amino]benzoate](/img/structure/B5563210.png)
![rel-(4aS,7aR)-1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-pyrimidinyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5563213.png)
![N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B5563219.png)
![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5563223.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5563246.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5563252.png)
![2-{3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5563261.png)
![[(3aS*,10aS*)-2-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5563265.png)

![(3R*,4R*)-3-cyclopropyl-1-[(2-ethoxyphenyl)acetyl]-4-methyl-3-pyrrolidinol](/img/structure/B5563278.png)